Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide
Description
Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide is a potassium salt of a trifluoroborate organoboron compound. Its structure features a phenyl ring substituted with a chlorine atom at the 4-position and a methoxycarbonyl group (-COOMe) at the 2-position. This compound belongs to the class of aryltrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with aqueous conditions .
Properties
Molecular Formula |
C8H6BClF3KO2 |
|---|---|
Molecular Weight |
276.49 g/mol |
IUPAC Name |
potassium;(4-chloro-2-methoxycarbonylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H6BClF3O2.K/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13;/h2-4H,1H3;/q-1;+1 |
InChI Key |
XYKQQJYJOKMODE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide typically involves the reaction of 4-chloro-2-(methoxycarbonyl)phenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a palladium catalyst, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield different organoboron derivatives.
Substitution: The compound participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve the use of palladium catalysts and bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and other organoboron compounds .
Scientific Research Applications
Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide has numerous applications in scientific research:
Biology: Utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: Plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include various organic halides and the pathways involve the formation of palladium complexes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Ring
Table 1: Substituent-Based Comparison
Key Observations :
Physicochemical Properties
Table 2: Physical Properties
Biological Activity
Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide is a boron-containing compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
- IUPAC Name : Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroborate
- Molecular Formula : C10H10BClF3O2K
- Molecular Weight : 304.54 g/mol
- CAS Number : 2648232-85-1
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, primarily focusing on its role in medicinal chemistry and potential therapeutic applications.
1. Anticancer Activity
Research indicates that compounds containing trifluoroborate moieties can enhance the efficacy of chemotherapeutic agents. The presence of the trifluoroborate group is believed to facilitate metal-catalyzed cross-coupling reactions, which are crucial in the synthesis of anticancer drugs. A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines .
2. Immunomodulatory Effects
This compound has been noted for its immunomodulatory properties. It appears to influence cytokine production and immune cell activation, suggesting potential applications in autoimmune diseases and inflammatory conditions. Studies have shown that this compound can modulate the activity of macrophages, enhancing their ability to respond to pathogens .
3. Enzyme Inhibition
The compound has exhibited inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit specific cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes . This inhibition could have implications for drug interactions and the pharmacokinetics of co-administered medications.
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
- Case Study 2 : Research involving immune response modulation showed that this compound enhanced the production of pro-inflammatory cytokines in macrophages, indicating its potential use as an immunotherapy agent .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
